
N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide” is a complex organic molecule. It contains an indolin-2-one moiety, which is a type of heterocyclic compound . Indolin-2-ones are found in many bioactive compounds and have been the subject of numerous synthetic studies .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, related compounds have been shown to participate in a variety of reactions. For example, 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-ones have been used in retro-Henry type reactions followed by Friedel–Crafts alkylation reactions .科学的研究の応用
Synthesis and Antimicrobial Evaluation
- Antimicrobial Agents Development : Compounds incorporating the sulfamoyl moiety, similar to the specified chemical structure, have been synthesized and evaluated for antimicrobial properties. These studies involve the creation of novel heterocyclic compounds with potential applications as antimicrobial agents against various bacterial and fungal strains (Darwish et al., 2014; Baviskar et al., 2013).
Synthesis and Evaluation for Anti-inflammatory Applications
- Anti-inflammatory Agents Development : Research on compounds with similar structures has focused on their synthesis and evaluation for anti-inflammatory activity. These compounds were tested in both in vitro and in vivo models, showing promising results as potential anti-inflammatory agents (Nikalje et al., 2015).
Chemical Properties and Synthesis Techniques
- Chemical Synthesis and Characterization : Studies have been conducted on the synthesis, characterization, and evaluation of derivatives of similar structures for various biological activities, including antimicrobial and anti-inflammatory effects. These studies provide insights into the chemical properties and potential applications of these compounds in developing new therapeutic agents (Lahtinen et al., 2014; Debnath & Ganguly, 2015).
Advanced Applications and Studies
- Molecular Docking and Computational Studies : Some research has extended into computational calculations and molecular docking studies to evaluate the interaction of compounds with similar structures against various targets. These studies help in understanding the molecular basis of the compound's potential therapeutic effects and guiding the design of new drugs (Fahim & Ismael, 2021).
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives interact with their targets in a way that leads to a variety of biological effects . The specific interactions and resulting changes would depend on the particular target and the context within the biological system.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can lead to a variety of biological activities, as mentioned above.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects depending on the specific targets and biological context.
特性
IUPAC Name |
N-[3-methyl-4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-11-8-14(19-12(2)22)5-7-17(11)26(24,25)20-15-4-6-16-13(9-15)10-18(23)21(16)3/h4-9,20H,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXBJBCHQHLCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

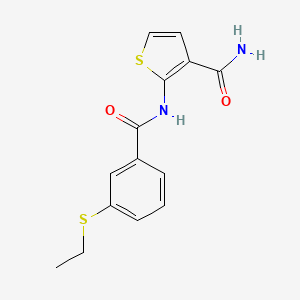
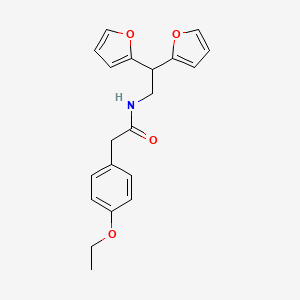
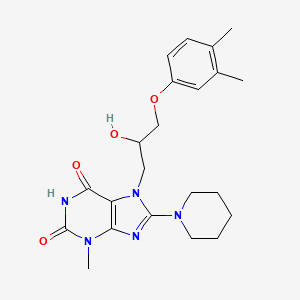
![5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2977428.png)
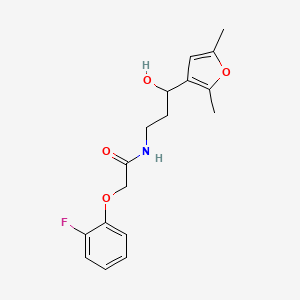
![N~4~-(4-methoxyphenyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2977432.png)
![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2977433.png)
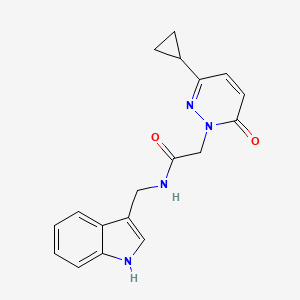
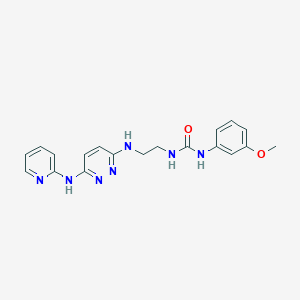
![9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide](/img/structure/B2977440.png)
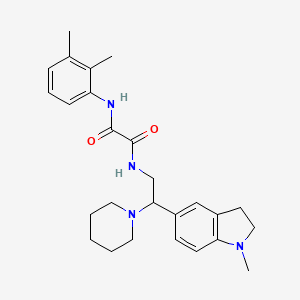
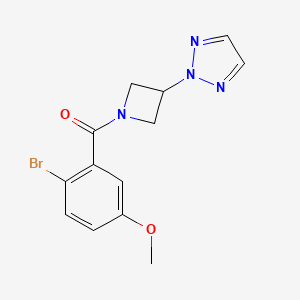
![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2977446.png)
